molecular formula C8H10N2O2S B1584074 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate CAS No. 55749-30-9

2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate

Cat. No.: B1584074
CAS No.: 55749-30-9
M. Wt: 198.24 g/mol
InChI Key: ZISGTWODACVVLQ-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C8H10N2O2S and a molecular weight of 198.245 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (4,6-dimethylpyrimidin-2-ylthio)- typically involves the reaction of 4,6-dimethyl-2-thiopyrimidine with bromoacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be involved in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrimidine derivatives .

Scientific Research Applications

2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of acetic acid, (4,6-dimethylpyrimidin-2-ylthio)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to interact with nucleic acids and proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dibromophenoxy)-4,6-dimethylpyrimidine
  • 2-(2-Fluorophenoxy)-4,6-dimethylpyrimidine
  • 2-Amino-4,6-dimethylpyrimidine hydrobromide
  • 2-(Chloromethyl)-4,6-dimethylpyrimidine

Uniqueness

2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-5-3-6(2)10-8(9-5)13-4-7(11)12/h3H,4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISGTWODACVVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80204307
Record name Acetic acid, (4,6-dimethylpyrimidin-2-ylthio)-
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Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55749-30-9
Record name 2-[(4,6-Dimethyl-2-pyrimidinyl)thio]acetic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((4,6-Dimethyl-2-pyrimidinyl)thio)acetic acid
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Record name 55749-30-9
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Record name Acetic acid, (4,6-dimethylpyrimidin-2-ylthio)-
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Record name [(4,6-dimethylpyrimidin-2-yl)thio]acetic acid
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Record name 2-((4,6-DIMETHYL-2-PYRIMIDINYL)THIO)ACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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